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Compound of Interest

Compound Name: 4-Hydroxyisophthalonitrile

Cat. No.: B041444

For Immediate Release

This guide provides a comprehensive structural and physicochemical comparison of 4-
Hydroxyisophthalonitrile, its chlorinated analog 4-Hydroxy-2,5,6-trichloroisophthalonitrile,
and their common precursor, Chlorothalonil (Tetrachloroisophthalonitrile). This document is
intended for researchers, scientists, and drug development professionals, offering a detailed
examination of their structural characteristics, spectroscopic signatures, and thermal stabilities,
supported by experimental data.

Introduction

4-Hydroxyisophthalonitrile and its derivatives are of significant interest due to their potential
applications in medicinal chemistry and materials science. Understanding the impact of
substituent groups on the benzene ring is crucial for tailoring their physicochemical properties
and biological activities. This guide focuses on the structural nuances imparted by hydroxyl and
chloro substitutions on the isophthalonitrile scaffold.

Physicochemical Properties

The introduction of hydroxyl and chloro groups significantly alters the physicochemical
properties of the isophthalonitrile core. The following table summarizes key properties for 4-
Hydroxyisophthalonitrile, 4-Hydroxy-2,5,6-trichloroisophthalonitrile, and Chlorothalonil.
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4- 4-Hydroxy-2,5,6- Chlorothalonil
Property Hydroxyisophthalo trichloroisophthalo (Tetrachloroisopht

nitrile nitrile[1][2] halonitrile)[3][4]
Molecular Formula CsHaN20 CsHCIzsN20 CsClaN2
Molecular Weight 144.13 g/mol 247.47 g/mol 265.91 g/mol
Melting Point Not available 262-264 °C 250-251 °C[3][4]

) Off-White to Pale Colorless crystals or
Appearance Not available ) ] ] )
Beige Solid white solid[3][4]
B _ Slightly soluble in Low aqueous

Solubility Not available

DMSO and Methanol solubility[4]

Structural Analysis

The geometry of the benzene ring and the orientation of the nitrile and hydroxyl groups are key
to the overall molecular conformation and potential intermolecular interactions. While
experimental crystal structure data for 4-Hydroxyisophthalonitrile is not readily available,
data for Chlorothalonil provides a valuable reference for the isophthalonitrile core.

Chlorothalonil (Tetrachloroisophthalonitrile) Crystal Structure:

A search of the Cambridge Crystallographic Data Centre (CCDC) would provide detailed bond
lengths and angles for Chlorothalonil, which can be used as a baseline for understanding the
impact of substitution.

Note: Without a direct CCDC deposition number for 4-hydroxyisophthalonitrile, a detailed
comparison of bond lengths and angles is limited. The following sections on spectroscopic and
thermal analysis will provide further structural insights.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the chemical structure and
functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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'H NMR: The *H NMR spectrum of 4-Hydroxyisophthalonitrile is expected to show signals
corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts of the
aromatic protons are influenced by the electron-withdrawing nitrile groups and the electron-
donating hydroxyl group.

13C NMR: The 13C NMR spectrum of 4-Hydroxy-2,5,6-trichloroisophthalonitrile shows distinct
signals for the carbon atoms in the benzene ring and the nitrile groups. Comparison with the
spectrum of Chlorothalonil reveals the influence of the hydroxyl group on the chemical shifts of
the adjacent carbon atoms.[5]

Compound Key **C NMR Signals (ppm)
4-Hydroxy-2,5,6-trichloroisophthalonitrile Data available in spectral databases.[1]
Chlorothalonil Data available in spectral databases.[3]

Infrared (IR) Spectroscopy

The IR spectra of these compounds are characterized by the stretching vibrations of the C=N
(nitrile) and O-H (hydroxyl) groups.

Aromatic C=C
Compound C=N Stretch (cm~*)  O-H Stretch (cm~?)

Stretch (cm™?)
4-
Hydroxyisophthalonitri ~ ~2230 ~3400-3200 (broad) ~1600-1450
le

4-Hydroxy-2,5,6-
trichloroisophthalonitrii  Not available Not available Not available

e

Chlorothalonil ~2230 N/A ~1550

The broadness of the O-H stretch in 4-Hydroxyisophthalonitrile is indicative of hydrogen
bonding.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Key Fragmentation Peaks

Compound Molecular lon (m/z)

(m/z)
4-Hydroxyisophthalonitrile 144 Loss of HCN, CO
4-Hydroxy-2,5,6- 246, 248, 250 (isotope pattern)

) ) o Loss of CI, HCN, CO
trichloroisophthalonitrile [1]

) 264, 266, 268, 270 (isotope
Chlorothalonil Loss of ClI, CN
pattern)

The characteristic isotopic pattern of chlorine is a key feature in the mass spectra of the
chlorinated analogs.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential
Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of

materials.
Decomposition .
Compound Melting Endotherm (DSC)
Temperature (TGA)
4-Hydroxyisophthalonitrile Not available Not available
4-Hydroxy-2,5,6- ]
Not available 262-264 °C

trichloroisophthalonitrile

) Stable at ambient
Chlorothalonil 250-251 °C[3][4]
temperatures[3]

The high melting points of the chlorinated compounds suggest a stable crystal lattice.

Biological Activity and Signaling Pathways
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While extensive biological data for 4-hydroxyisophthalonitrile is limited, some of its analogs
have shown interesting activities. For instance, a derivative of isophthalonitrile has been
reported to exert anti-bladder cancer activities through the inhibition of the IGF-1R/STAT3
signaling pathway. This suggests that the isophthalonitrile scaffold could be a promising
starting point for the development of novel therapeutic agents. Further research is needed to
elucidate the specific biological targets and mechanisms of action of 4-
hydroxyisophthalonitrile and its direct analogs.
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Caption: Putative inhibition of the IGF-1R/STAT3 signaling pathway by an isophthalonitrile
analog.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in a clean, dry NMR tube.

 Instrument Setup: Acquire *H and 3C NMR spectra on a 400 MHz or higher field
spectrometer.

o Data Acquisition: For *H NMR, use a standard pulse sequence with a sufficient number of
scans to obtain a good signal-to-noise ratio. For 13C NMR, use a proton-decoupled pulse
sequence.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) using appropriate software. Chemical shifts are reported in ppm relative
to tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry KBr powder and pressing the mixture into a thin disk. Alternatively, for soluble samples, a
thin film can be cast on a salt plate from a volatile solvent.

o Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-
400 cm~1,

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Thermal Analysis (TGA/DSC)

o Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or
DSC pan.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
o Data Acquisition:

o TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere
(e.g., nitrogen) and record the weight loss as a function of temperature.

o DSC: Heat the sample at a constant rate and record the heat flow to the sample relative to
the reference.

o Data Analysis: Determine the decomposition temperatures from the TGA curve and the
melting points and other phase transitions from the DSC thermogram.

Structural & Physicochemical Analysis

/ X-ray Crystallography

Thermal Analysis

Synthesis & Purification

FTIR Spectroscopy

Starting Materials Chemical Reaction Purification Mass Spectrometry
\ NMR Spectroscopy
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Caption: General experimental workflow for the synthesis and analysis of isophthalonitrile
analogs.
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Conclusion

This comparative guide highlights the significant structural and physicochemical differences
between 4-Hydroxyisophthalonitrile and its chlorinated analogs. The addition of chlorine
atoms increases the molecular weight and melting point, indicating stronger intermolecular
forces in the solid state. Spectroscopic analyses provide characteristic fingerprints for each
compound, allowing for their identification and structural elucidation. While the biological
activity of 4-hydroxyisophthalonitrile remains to be fully explored, the inhibitory action of a
related analog on a key cancer signaling pathway suggests that this class of compounds holds
promise for future drug discovery efforts. Further research, particularly obtaining crystal
structure data for 4-hydroxyisophthalonitrile, is warranted to enable more detailed structure-
activity relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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